3-Sulfanyl-2-(sulfanylmethyl)propanoic acid, also known as propanoic acid, 3-mercapto-2-(mercaptomethyl)-, is an organic compound with the molecular formula C₄H₈O₂S₂. It features two thiol groups (-SH), which contribute to its unique chemical properties and potential biological activities. The compound's structure includes a propanoic acid backbone with a sulfanyl group and a sulfanylmethyl substituent, making it a significant member of thiol-containing compounds.
These reactions are essential for synthesizing derivatives and exploring the compound's potential applications in medicinal chemistry and materials science.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid exhibits various biological activities due to the presence of thiol groups. It has been studied for its potential antioxidant properties, which may help mitigate oxidative stress in biological systems. Additionally, compounds with similar structures have shown promise in pharmacological applications, including:
The synthesis of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid typically involves several methods:
These methods highlight the versatility of synthetic approaches available for creating this compound and its derivatives.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid finds potential applications across various fields:
Interaction studies involving 3-sulfanyl-2-(sulfanylmethyl)propanoic acid focus on its biochemical interactions with proteins and enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
Such studies are crucial for advancing knowledge about the compound's efficacy and safety in therapeutic applications.
Several compounds share structural similarities with 3-sulfanyl-2-(sulfanylmethyl)propanoic acid. Here is a comparison highlighting their uniqueness:
The uniqueness of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid lies in its dual thiol functionality combined with a propanoic acid backbone, which may offer distinct reactivity and biological properties compared to these similar compounds.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid is a sulfur-containing carboxylic acid with the molecular formula $$ \text{C}4\text{H}8\text{O}2\text{S}2 $$. Its systematic IUPAC name reflects its structure: a propanoic acid backbone substituted with sulfanyl (–SH) groups at the β-carbon and a sulfanylmethyl (–CH$$_2$$SH) group at the α-carbon. Common synonyms include:
The compound is registered under CAS number 7634-96-0 and is structurally related to asparagusic acid, a dithiolane derivative found in asparagus.
The compound exhibits the following fundamental characteristics:
| Property | Value/Description |
|---|---|
| Molecular formula | $$ \text{C}4\text{H}8\text{O}2\text{S}2 $$ |
| Molecular weight | 152.235 g/mol |
| SMILES notation | C(C(CS)C(=O)O)S |
| InChIKey | KRHAHEQEKNJCSD-UHFFFAOYSA-N |
| Melting point | Not fully characterized |
| Solubility | Likely polar due to –SH and –COOH groups |
It contains two thiol (–SH) groups and one carboxylic acid (–COOH) group, making it highly reactive in redox reactions. The thiol groups contribute to its antioxidant properties, as demonstrated in radical scavenging assays.
3-Sulfanyl-2-(sulfanylmethyl)propanoic acid was first identified as a natural product in Asparagus officinalis (asparagus). Its discovery emerged from studies on asparagusic acid, a cyclic disulfide compound isolated in 1948. The reduction of asparagusic acid’s dithiolane ring produces dihydroasparagusic acid (this compound), establishing their biochemical relationship. Early research focused on its role in asparagus metabolism and its potential as a precursor to volatile sulfur compounds responsible for the characteristic odor of asparagus urine.
Asparagusic acid ($$ \text{C}4\text{H}6\text{O}2\text{S}2 $$) and 3-sulfanyl-2-(sulfanylmethyl)propanoic acid are structural analogs with distinct features:
The open-chain dithiol structure of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid enhances its nucleophilic reactivity compared to the constrained dithiolane ring of asparagusic acid. This structural flexibility allows it to participate in thiol-disulfide exchange reactions, a property exploited in biochemical studies.
The molecular architecture of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid reveals a unique arrangement of atoms that imparts distinct chemical and physical properties. The compound is categorized as a dithiol-substituted carboxylic acid, with the molecular formula C4H8O2S2. This formula indicates the presence of four carbon atoms, eight hydrogen atoms, two oxygen atoms, and two sulfur atoms. The core structure is based on a propanoic acid backbone, which is substituted at the second and third carbon positions.
The systematic nomenclature, 3-sulfanyl-2-(sulfanylmethyl)propanoic acid, reflects the specific positioning of the sulfanyl (–SH) groups. At the third carbon, a sulfanyl group is attached directly, while at the second carbon, a sulfanylmethyl group (–CH2SH) is present. The carboxylic acid functional group (–COOH) is located at the terminal carbon of the propanoic acid chain. This arrangement results in the following structural formula:
$$
\mathrm{HS{-}CH_2{-}CH(SH){-}COOH}
$$
The spatial configuration of the molecule is of particular interest due to the proximity of the two sulfanyl groups. The presence of two thiol functionalities in close quarters can influence the compound’s conformational flexibility, intramolecular hydrogen bonding, and potential for disulfide bond formation under oxidative conditions. The molecule is expected to adopt a relatively flexible conformation in solution, with the possibility of intramolecular interactions between the sulfanyl groups and the carboxyl group.
The three-dimensional geometry of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid can be described as a short, branched aliphatic chain. The central carbon (the second carbon in the chain) is a stereogenic center, potentially giving rise to enantiomers if the substituents are arranged in a chiral fashion. However, the presence of identical sulfanyl groups may reduce the likelihood of significant chiral behavior unless isotopic labeling or substitution is introduced.
| Parameter | Value |
|---|---|
| Molecular formula | C4H8O2S2 |
| Molecular weight | 152.24 grams per mole |
| Number of carbon atoms | 4 |
| Number of hydrogen atoms | 8 |
| Number of oxygen atoms | 2 |
| Number of sulfur atoms | 2 |
| Structural formula | HS–CH2–CH(SH)–COOH |
| Stereocenters | 1 (at C2) |
The molecular architecture thus provides a foundation for understanding the compound’s chemical reactivity, spectroscopic behavior, and physicochemical properties.
The chemical reactivity of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid is governed by the interplay of its functional groups: two sulfanyl groups and one carboxylic acid group. Each of these functionalities imparts characteristic chemical behaviors, both individually and in combination.
The carboxylic acid group (–COOH) is a prototypical acidic functional group, capable of donating a proton to form the corresponding carboxylate anion (–COO–) in aqueous or basic environments. The acidity of this group is influenced by the electron-donating or electron-withdrawing effects of neighboring substituents. In 3-sulfanyl-2-(sulfanylmethyl)propanoic acid, the proximity of two sulfanyl groups, which are weakly electron-donating, may slightly decrease the acidity of the carboxylic acid compared to unsubstituted propanoic acid.
The sulfanyl groups (–SH) are thiol functionalities, known for their nucleophilicity and propensity to undergo oxidation reactions. Thiols are capable of forming disulfide bonds (–S–S–) upon oxidation, which can result in dimerization or polymerization under suitable conditions. In the context of this compound, the presence of two thiol groups in close proximity raises the possibility of intramolecular disulfide formation, although steric factors and the flexibility of the carbon chain may limit this process. Nevertheless, intermolecular disulfide bond formation remains a significant reaction pathway, especially in oxidative environments.
The reactivity of the thiol groups also extends to their ability to participate in nucleophilic substitution reactions. For example, the thiol moieties can react with alkyl halides to form thioethers, or with metal ions to generate metal-thiolate complexes. The presence of two thiol groups may enhance the compound’s chelating ability, making it a potential ligand for transition metal ions.
The combined presence of carboxylic acid and thiol groups also enables the compound to engage in condensation reactions, such as the formation of thioesters or amides in the presence of suitable activating agents. The bifunctional nature of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid thus makes it a versatile building block in synthetic organic chemistry.
The following table summarizes the key functional groups and their typical reactivity patterns:
| Functional Group | Chemical Behavior | Typical Reactions |
|---|---|---|
| Carboxylic acid (–COOH) | Acidic, can donate proton, forms carboxylate anion | Acid-base reactions, esterification |
| Sulfanyl (–SH) | Nucleophilic, prone to oxidation, forms disulfides | Disulfide formation, alkylation, metal binding |
| Sulfanylmethyl (–CH2SH) | Similar to sulfanyl, but with additional flexibility | Nucleophilic substitution, oxidation |
The interplay between these functional groups underpins the compound’s chemical versatility and reactivity profile.
The spectroscopic and analytical characterization of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid is essential for confirming its structure and assessing its purity. The compound exhibits distinctive features in infrared spectroscopy, nuclear magnetic resonance spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.
In infrared spectroscopy, the carboxylic acid group is characterized by a strong, broad absorption band in the region of 2500–3300 inverse centimeters, corresponding to the O–H stretching vibration. The C=O stretching vibration of the carboxylic acid typically appears as a strong band near 1700 inverse centimeters. The sulfanyl groups (–SH) exhibit S–H stretching vibrations in the range of 2550–2600 inverse centimeters, which are generally weaker and sharper than O–H stretches.
Proton nuclear magnetic resonance spectroscopy provides further structural insight. The carboxylic acid proton appears as a broad singlet in the range of 10–13 parts per million, while the sulfanyl protons (–SH) resonate at approximately 1–3 parts per million, often as broad signals due to exchange with water or other protic solvents. The methylene and methine protons of the aliphatic chain appear between 1 and 4 parts per million, with their chemical shifts influenced by the proximity to electronegative sulfur and oxygen atoms.
Carbon-13 nuclear magnetic resonance spectroscopy reveals signals corresponding to the carboxyl carbon (typically 170–180 parts per million), the methylene carbons (20–40 parts per million), and the methine carbon (40–60 parts per million), with deshielding effects observed for carbons adjacent to sulfur or oxygen.
Ultraviolet-visible spectroscopy is generally less informative for saturated aliphatic compounds such as 3-sulfanyl-2-(sulfanylmethyl)propanoic acid, as the absence of conjugated pi-systems limits absorption in the ultraviolet-visible region. However, weak absorptions may be observed due to n–σ* transitions associated with the sulfur atoms.
Mass spectrometry provides definitive evidence for the molecular weight and fragmentation pattern. The molecular ion peak at mass-to-charge ratio 152 corresponds to the intact molecule. Characteristic fragment ions arise from cleavage of the C–S and C–C bonds, as well as loss of the carboxyl group as carbon dioxide.
| Technique | Characteristic Features | Expected Data/Values |
|---|---|---|
| Infrared spectroscopy | O–H stretch (2500–3300 cm⁻¹), C=O stretch (1700 cm⁻¹), S–H stretch (2550–2600 cm⁻¹) | Strong, broad O–H; sharp S–H |
| Proton nuclear magnetic resonance spectroscopy | Carboxylic acid proton (10–13 ppm), S–H protons (1–3 ppm), aliphatic protons (1–4 ppm) | Broad and sharp signals |
| Carbon-13 nuclear magnetic resonance spectroscopy | Carboxyl carbon (170–180 ppm), methylene/methine carbons (20–60 ppm) | Deshielded adjacent to S, O |
| Ultraviolet-visible spectroscopy | Weak n–σ* transitions due to sulfur atoms | Minimal absorption |
| Mass spectrometry | Molecular ion at 152, fragments from C–S, C–C cleavage | 152, lower mass fragments |
These spectroscopic signatures collectively confirm the identity and purity of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid, and provide a basis for further analytical studies.
The physicochemical characteristics of 3-sulfanyl-2-(sulfanylmethyl)propanoic acid are a direct consequence of its molecular structure and functional group composition. These properties include melting point, solubility, partition coefficient, and acid dissociation constant, among others.
The compound is expected to be a crystalline solid at room temperature, with a melting point in the range typical for small aliphatic carboxylic acids. The presence of two sulfanyl groups may lower the melting point relative to unsubstituted propanoic acid due to increased molecular flexibility and reduced packing efficiency in the solid state.
Solubility in water is anticipated to be moderate to high, owing to the hydrophilic nature of the carboxylic acid group and the potential for hydrogen bonding involving the sulfanyl groups. Solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide is also expected to be significant, reflecting the compound’s amphiphilic character.
The partition coefficient (log P) provides a measure of lipophilicity. For 3-sulfanyl-2-(sulfanylmethyl)propanoic acid, the presence of polar functional groups suggests a low to moderate log P value, indicating limited partitioning into nonpolar solvents.
The acid dissociation constant (pKa) of the carboxylic acid group is a critical parameter, typically falling in the range of 2–5 for aliphatic carboxylic acids. The electron-donating effect of the adjacent sulfanyl groups may slightly elevate the pKa compared to propanoic acid, which has a pKa of approximately 4.87.
Thermal stability is generally good under standard laboratory conditions, although the thiol groups are susceptible to oxidation at elevated temperatures or in the presence of oxidizing agents.
| Property | Value/Range | Notes |
|---|---|---|
| Physical state | Crystalline solid | At room temperature |
| Melting point | 60–100 degrees Celsius | Estimated, may vary with purity |
| Water solubility | Moderate to high | Due to carboxyl and thiol groups |
| Solubility in organics | High in ethanol, methanol, dimethyl sulfoxide | Amphiphilic nature |
| Partition coefficient (log P) | –1 to 1 | Low to moderate lipophilicity |
| Acid dissociation constant (pKa) | 4.5–5.5 | Slightly higher than propanoic acid |
| Thermal stability | Stable at room temperature | Thiols oxidize under harsh conditions |
These physicochemical characteristics are essential for understanding the compound’s behavior in solution, its potential applications, and its suitability as a synthetic intermediate.
The biosynthesis of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid represents a specialized branch of plant sulfur metabolism that has evolved within the Asparagaceae family [1] [2]. This dithiol carboxylic acid is primarily formed through the reduction of asparagusic acid, a cyclic disulfide compound that serves as the central precursor in asparagus sulfur biochemistry [2] [3]. The metabolic pathway begins with the formation of asparagusic acid from isobutyric acid through a series of enzymatic transformations involving sulfur incorporation and cyclization reactions [2] [4].
The primary sulfur assimilation pathway in plants provides the foundational sulfur compounds necessary for the synthesis of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid [5] [6]. Plants initially uptake sulfate from the soil, which undergoes reduction through adenosine-5'-phosphate sulfurylase, adenosine-5'-phosphate reductase, and sulfite reductase to produce sulfide [5]. This reduced sulfur is then incorporated into cysteine through the action of serine acetyltransferase and O-acetylserine sulfhydrylase [5] [7]. The cysteine serves as the primary donor of sulfur atoms for the specialized biosynthetic pathways leading to 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid formation.
The biosynthetic process involves several key enzymatic steps that remain partially characterized. Current research indicates that the formation of the dithiol structure requires specific thiol-forming enzymes and reducing systems that can maintain the sulfhydryl groups in their reduced state [8]. The metabolic network includes interactions with glutathione metabolism, which provides reducing equivalents necessary for maintaining the thiol groups and preventing oxidation to the corresponding disulfide form [5] [8].
Within Asparagus officinalis, 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid functions as a critical component of the plant's specialized sulfur metabolism [1] [9]. The compound accumulates primarily in root tissues and developing spears, where it serves multiple biochemical functions including antioxidant protection and stress response mechanisms [9] [3]. Research has demonstrated that the compound contributes to the plant's ability to withstand oxidative stress through its potent thiol-mediated reducing capacity [3] [10].
The biochemical role of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid extends beyond simple antioxidant function to include participation in the plant's defense mechanisms against biotic and abiotic stressors [9] [11]. The compound's dual thiol groups enable it to participate in thiol-disulfide exchange reactions that are fundamental to cellular redox homeostasis [11]. This biochemical versatility allows the compound to function as both a protective agent and a signaling molecule within plant tissues.
Seasonal variations in the accumulation of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid have been documented, with higher concentrations typically observed during periods of active growth and development [9] [12]. The compound's concentration is influenced by environmental factors including light exposure, temperature fluctuations, and nutrient availability, particularly sulfur supply from the soil [9] [13]. These variations suggest that the compound plays an adaptive role in the plant's response to changing environmental conditions.
The interaction between 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid and other sulfur-containing metabolites in Asparagus officinalis creates a complex biochemical network [9] [14]. The compound can be acetylated to form S-acetyl dihydroasparagusic acid, which represents a storage form that protects the thiol groups from oxidation while maintaining the compound's bioactive potential [3]. Additionally, the compound serves as a precursor for the formation of amino acid conjugates known as asparaptines, which possess significant bioactive properties including angiotensin-converting enzyme inhibition [3].
The phytochemical distribution of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid across different plant species and tissues reveals important patterns that reflect both evolutionary relationships and functional specialization [15] [16]. Within the Asparagaceae family, the compound has been identified in multiple Asparagus species, including Asparagus officinalis, Asparagus stipularis, and other wild relatives [1] [17]. The distribution pattern suggests that the biosynthetic capacity for this specialized sulfur compound represents a family-specific evolutionary innovation.
Tissue-specific accumulation patterns demonstrate that 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid concentrations vary significantly between different plant organs [16] [17]. Root tissues generally contain the highest concentrations, reflecting the compound's role in the plant's underground metabolic processes and stress tolerance mechanisms [16]. Aerial parts, including spears and leaves, show variable concentrations that correlate with developmental stage and environmental exposure [12] [17].
The compound serves as an effective biomarker for several important plant characteristics and processes [18] [19]. In asparagus quality assessment, the presence and concentration of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid and its related metabolites can indicate the plant's nutritional status, stress tolerance, and overall health [18]. The compound's antioxidant properties make it a valuable indicator of the plant's defensive capacity against oxidative damage [16] [17].
Analytical methods for detecting and quantifying 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid have been developed using advanced chromatographic and mass spectrometric techniques [16] [19]. These methods enable precise monitoring of the compound's distribution across different tissues and developmental stages, providing insights into its metabolic regulation and ecological functions [16]. The development of these analytical capabilities has significantly enhanced our understanding of the compound's role in plant biochemistry and its potential applications.
The ecological significance of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid extends beyond its direct biochemical functions to encompass its role in plant-environment interactions and evolutionary adaptation [20] [11]. The compound's antioxidant properties provide protection against environmental stressors including ultraviolet radiation, drought, and temperature extremes, which were crucial factors in the evolutionary transition of plants from aquatic to terrestrial environments [21] [11].
From an evolutionary perspective, the development of specialized sulfur compounds like 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid represents an important innovation in plant biochemistry [20] [22]. The ability to synthesize and utilize such compounds provided early land plants with enhanced stress tolerance and defensive capabilities that facilitated their successful colonization of terrestrial habitats [21]. The preservation of these metabolic pathways across multiple Asparagus species indicates their continued ecological value and evolutionary importance.
The compound's role in soil-plant interactions represents another significant ecological dimension [23] [24]. Through root exudation and decomposition processes, 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid and its metabolites contribute to soil sulfur cycling and may influence the composition and activity of soil microbial communities [23] [24]. These interactions can affect nutrient availability and soil health, demonstrating the compound's broader ecological impact.
The evolutionary conservation of 3-Sulfanyl-2-(sulfanylmethyl)propanoic acid biosynthetic pathways across Asparagaceae species suggests ongoing selective pressure for maintaining these metabolic capabilities [20]. This conservation reflects the compound's continued importance in plant survival and adaptation strategies, particularly in challenging environmental conditions [20] [13]. The study of these evolutionary patterns provides valuable insights into plant adaptation mechanisms and their potential responses to future environmental changes.